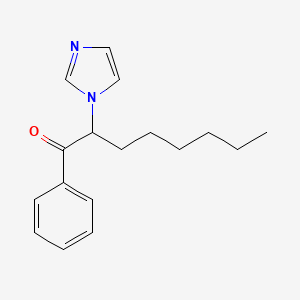

2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

62514-39-0 |

|---|---|

Molecular Formula |

C17H22N2O |

Molecular Weight |

270.37 g/mol |

IUPAC Name |

2-imidazol-1-yl-1-phenyloctan-1-one |

InChI |

InChI=1S/C17H22N2O/c1-2-3-4-8-11-16(19-13-12-18-14-19)17(20)15-9-6-5-7-10-15/h5-7,9-10,12-14,16H,2-4,8,11H2,1H3 |

InChI Key |

XETAEPYJRRAPFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |

Origin of Product |

United States |

Advanced Characterization and Structural Elucidation of 2 1h Imidazol 1 Yl 1 Phenyloctan 1 One

X-ray Crystallography for Solid-State Molecular Geometry

Investigation of Intermolecular Interactions in Crystal Lattices

The supramolecular architecture of 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one in the solid state is dictated by a variety of non-covalent intermolecular interactions. While specific crystallographic data for this exact molecule is not publicly available, a comprehensive understanding of its crystal packing can be inferred from extensive studies on structurally related phenyl-imidazole compounds. The analysis of these interactions is crucial as they govern the compound's physical properties, such as melting point, solubility, and crystal morphology.

The key functional groups of the molecule—the imidazole (B134444) ring, the phenyl group, the carbonyl group, and the octyl chain—each play a distinct role in the formation of the crystal lattice. The primary interactions expected are hydrogen bonds, van der Waals forces, C–H···π interactions, and potential π–π stacking.

For this compound, the following interactions are anticipated:

Hydrogen Bonds: The nitrogen atom (N-3) of the imidazole ring is a hydrogen bond acceptor. In the absence of strong donors, it can form weak C–H···N hydrogen bonds with protons from the phenyl ring or alkyl chain of adjacent molecules. The carbonyl oxygen is also a strong hydrogen bond acceptor and is likely to participate in C–H···O interactions. iucr.orgnih.gov

H···H Contacts: The long, flexible octyl chain, along with the numerous hydrogen atoms on the phenyl and imidazole rings, will lead to extensive van der Waals forces. In similar molecules, H···H contacts are often the most significant contributor to the crystal packing, frequently accounting for over 50% of the total Hirshfeld surface area. nih.govnih.gov

C···H/H···C Contacts: These interactions, which include C–H···π forces between the alkyl or aryl C-H groups and the π-system of the phenyl or imidazole rings, are also expected to be a major contributor, typically comprising 10-20% of the interactions. mdpi.comnih.gov

π–π Stacking: The presence of the phenyl and imidazole aromatic rings suggests the possibility of π–π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. The extent of this interaction depends on the steric hindrance imposed by the bulky octyl chain. mdpi.com

The expected contributions of these interactions, based on analyses of similar compounds, are summarized in the table below.

| Interaction Type | Participating Moieties | Expected Contribution to Hirshfeld Surface | Significance |

|---|---|---|---|

| H···H | Octyl chain, Phenyl C-H, Imidazole C-H | ~50 - 65% | Major contributor to van der Waals forces and overall packing efficiency. |

| C···H / H···C | Phenyl/Imidazole rings and C-H groups | ~15 - 25% | Represents C–H···π interactions and general van der Waals contacts, crucial for lattice stabilization. |

| O···H / N···H | Carbonyl oxygen, Imidazole nitrogen, and C-H groups | ~5 - 15% | Indicates weak C–H···O and C–H···N hydrogen bonds, providing directional stability. |

| C···C | Phenyl and Imidazole rings | ~2 - 5% | Suggests the presence of π–π stacking interactions, contributing to cohesion. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the analysis of synthetic compounds like this compound, enabling both the assessment of its purity and its separation from reaction byproducts and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominent methods employed for such purposes. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for analyzing imidazole derivatives of moderate to low polarity, such as the target compound. ijpsr.com The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. Given the structure of this compound, which contains a large nonpolar octyl chain and a phenyl group, it is well-suited for retention and separation on a C18 or C8 column.

A typical RP-HPLC method would involve a stationary phase of octadecylsilyl-bonded silica (B1680970) gel and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). ijpsr.comijarmps.org The buffer helps to ensure consistent ionization of the imidazole ring, leading to reproducible retention times and improved peak shape. Detection is commonly achieved using a UV-Vis detector, as the phenyl and imidazole rings contain chromophores that absorb strongly in the UV region, typically between 220 and 260 nm. researchgate.netresearchgate.net

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides strong hydrophobic retention for the nonpolar octyl and phenyl groups. |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 6.5) (e.g., 70:30 v/v) | Acetonitrile acts as the strong organic eluent, while the buffer controls the ionization state of the imidazole moiety. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable run times. |

| Detection | UV at 243 nm | The conjugated system of the molecule provides strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temperature | Ambient or 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of imidazole derivatives. gdut.edu.cn This method is highly sensitive and provides excellent resolution, making it suitable for identifying and quantifying trace impurities. gdut.edu.cn The applicability of GC to this compound depends on its thermal stability and volatility. While the compound's molecular weight is within the range amenable to GC, the polarity of the imidazole ring can sometimes lead to peak tailing. In such cases, derivatization may be employed to improve chromatographic performance, though for many N-substituted imidazoles, direct analysis is feasible. researchgate.netgdut.edu.cn

A standard GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). Helium or nitrogen is typically used as the carrier gas. The sample is injected into a heated inlet, where it is vaporized and swept onto the column. A temperature program is used to elute compounds based on their boiling points and interactions with the stationary phase. Detection can be accomplished with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive peak identification. researchgate.net

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A versatile, low-polarity phase suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium at 1.5 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Oven Program | Start at 150 °C, ramp at 15 °C/min to 300 °C, hold for 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides robust quantification, while MS offers structural confirmation and higher sensitivity. |

| Detector Temperature | 280 °C (FID) or 230 °C (MS Transfer Line) | Prevents condensation of the eluted analytes. |

Theoretical and Computational Chemistry Studies on 2 1h Imidazol 1 Yl 1 Phenyloctan 1 One

Quantum Chemical Approaches for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These approaches model the behavior of electrons and nuclei to determine the most stable molecular conformations and their associated electronic structures.

Density Functional Theory (DFT) has become a primary method for computational studies of molecular systems due to its favorable balance of accuracy and computational cost. ijstr.org The B3LYP hybrid functional, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), is frequently employed for these calculations. researchgate.netnih.govnih.gov

Geometry Optimization: The initial step in a computational study is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. mdpi.com For 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one, this process would yield precise information on bond lengths, bond angles, and dihedral angles, defining the spatial arrangement of the phenyl, octanone, and imidazole (B134444) moieties. The optimization confirms the most stable conformer of the molecule in its ground state. ijstr.org

Below is a table of representative optimized geometric parameters for a molecule similar to this compound, calculated at the B3LYP/6-31G(d,p) level.

| Parameter | Selected Atoms | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Carbonyl) | 1.231 |

| Bond Length (Å) | C-N (Imidazole Ring) | 1.385 |

| Bond Length (Å) | C-C (Phenyl Ring) | 1.395 |

| Bond Angle (°) | O=C-C | 120.5 |

| Bond Angle (°) | C-N-C (Imidazole Ring) | 108.2 |

| Dihedral Angle (°) | C-C-N-C | -175.4 |

Vibrational Analysis: Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups like the C=O carbonyl, C-H bonds in the phenyl and alkyl chains, and the C-N bonds of the imidazole ring. mdpi.commdpi.com Theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental FT-IR and FT-Raman spectra. mdpi.com

Ab initio methods, such as the Hartree-Fock (HF) method, are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. mdpi.com While often less accurate than DFT for many applications, they provide a valuable theoretical baseline. These methods are used to compute fundamental electronic properties, including total energy, dipole moment, and molecular orbital energies. Comparative studies between HF and DFT methods often show that DFT calculations, such as those using the B3LYP functional, provide results in better agreement with experimental data, particularly for vibrational frequencies and electronic spectra. mdpi.com

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational analyses provide detailed maps of electron distribution and energy levels, highlighting regions of the molecule that are likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. acadpubl.eu

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability and reactivity. wikipedia.org

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. schrodinger.com It also implies a greater potential for intramolecular charge transfer (ICT), where electron density moves from the HOMO-localized region to the LUMO-localized region upon electronic excitation. ijstr.orgirjweb.com

For this compound, the HOMO is typically expected to be localized on the more electron-rich parts of the molecule, such as the phenyl and imidazole rings, while the LUMO may be distributed over the carbonyl group and the imidazole ring. acadpubl.eu

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.35 |

| ELUMO | -1.42 |

| Energy Gap (ΔE) | 4.93 |

Note: The values are representative examples based on similar imidazole derivatives. acadpubl.euirjweb.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule by illustrating its three-dimensional charge distribution. libretexts.org The MEP surface is colored based on its electrostatic potential value, providing an intuitive guide to where a molecule is likely to interact with other chemical species. nih.govmdpi.com

The color scheme is typically:

Red: Regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. nih.gov For this compound, such areas would be expected around the carbonyl oxygen atom and the nitrogen atoms of the imidazole ring.

Blue: Regions of most positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. nih.gov Positive regions are often found around hydrogen atoms, particularly those attached to heteroatoms.

Green: Regions of neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's reactive surface, identifying the locations most likely to engage in hydrogen bonding and other non-covalent interactions. acadpubl.eu

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. niscpr.res.inacadpubl.eu It provides a detailed picture of intramolecular charge transfer (ICT) and hyperconjugative interactions by evaluating the stabilization energy (E(2)) associated with the transfer of electron density from a filled "donor" NBO (a Lewis-type orbital, such as a lone pair or a bonding orbital) to an empty "acceptor" NBO (a non-Lewis-type orbital, such as an anti-bonding or Rydberg orbital). nih.gov

A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule due to that specific electron delocalization. acadpubl.eu Common interactions in a molecule like this compound would include:

π → π * interactions within the phenyl and imidazole rings, indicative of aromatic delocalization.

n → π * interactions, such as the delocalization of a lone pair (n) from the carbonyl oxygen or imidazole nitrogens into an adjacent anti-bonding pi (π*) orbital.

n → σ * interactions, involving the transfer of lone pair density into anti-bonding sigma (σ*) orbitals.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Imidazole) | π(C-N) (Imidazole) | 35.8 |

| π(C-C) (Phenyl) | π(C-C) (Phenyl) | 21.5 |

| LP(2) O (Carbonyl) | π(C-C) (Phenyl) | 18.2 |

| LP(2) O (Carbonyl) | σ(C-C) (Carbonyl-Phenyl) | 5.4 |

Note: This table presents hypothetical but representative NBO interactions and stabilization energies for the described molecular structure.

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the intricate details of chemical reactions, including the formation of α-substituted ketones like this compound.

The synthesis of this compound and related compounds typically involves the nucleophilic substitution of a leaving group at the α-position of a phenyloctanone precursor by an imidazole ring. Computational studies on similar systems, such as the reaction between imidazole and 2-bromo-1-arylethanones, have been performed to elucidate the mechanistic pathways. semanticscholar.orgresearchgate.net These studies generally point towards a bimolecular nucleophilic substitution (SN2) mechanism.

The reaction pathway involves the approach of the nucleophilic nitrogen of the imidazole ring to the α-carbon of the ketone, leading to the formation of a transient intermediate or transition state, followed by the departure of the leaving group. DFT calculations can map out the potential energy surface of this reaction, identifying the key stationary points, including reactants, intermediates, transition states, and products.

For the reaction of imidazole with various 2-bromo-1-arylethanone derivatives, computational studies have confirmed the feasibility of the SN2 pathway. semanticscholar.orgresearchgate.net The calculations help in understanding the electronic and steric factors that influence the reaction. For instance, the nature of the aryl substituent on the ethanone (B97240) moiety can affect the electrophilicity of the α-carbon and, consequently, the reaction rate.

Table 1: Key Species in the Proposed Alpha-Substitution Pathway

| Species | Description |

| Reactants | 1H-Imidazole and an α-halo-1-phenyloctan-1-one |

| Intermediate/Transition State | A transient species where the imidazole nitrogen is partially bonded to the α-carbon, and the halogen-carbon bond is partially broken. |

| Products | This compound and a halide salt. |

A critical aspect of computational reaction mechanism studies is the characterization of transition states and the calculation of activation energy barriers. These parameters provide quantitative insights into the kinetics of a reaction. For the α-substitution reaction leading to compounds like this compound, DFT calculations are employed to locate the transition state structure and determine its energy relative to the reactants. semanticscholar.orgresearchgate.net

The transition state for an SN2 reaction typically features a trigonal bipyramidal geometry at the α-carbon, with the incoming nucleophile (imidazole) and the outgoing leaving group occupying the axial positions. The energy of this transition state determines the activation barrier of the reaction. A lower activation barrier corresponds to a faster reaction rate.

Computational studies on related systems have shown that the energy barriers for the nucleophilic substitution of α-bromo ketones by imidazoles are sensitive to the solvent environment. rsc.orgresearchgate.net Polar aprotic solvents, for example, can stabilize the charged transition state, thereby lowering the activation energy. The specific substituents on both the imidazole and the ketone also play a crucial role in modulating the energy barrier. rsc.org

Table 2: Calculated Parameters for a Model SN2 Reaction (Imidazole + 2-bromoacetophenone)

| Parameter | Value (kcal/mol) | Method |

| Activation Energy (Gas Phase) | Varies with level of theory | DFT/B3LYP |

| Activation Energy (Solvent) | Generally lower than in gas phase | PCM/DFT |

Note: The exact values are dependent on the specific computational method and basis set used. The data presented here is illustrative of the type of information obtained from such studies.

Theoretical investigations on analogous reactions have consistently shown that the α-substitution of ketones with imidazoles is thermodynamically favorable, with a negative ΔG of reaction. semanticscholar.orgresearchgate.net This indicates that the products are more stable than the reactants.

Kinetic predictions can be made by applying transition state theory, which relates the calculated activation energy to the reaction rate constant. Theoretical studies can also explore the influence of temperature on the reaction rate by calculating activation parameters such as enthalpy and entropy of activation.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics.

Conformational analysis of this molecule would involve exploring the potential energy surface as a function of the rotatable bonds, particularly the C-C bonds in the octyl chain and the C-N bond connecting the imidazole ring to the backbone. The relative orientation of the phenyl ring and the carbonyl group is also a key conformational feature. researchgate.net

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. rdd.edu.iq In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the accessible conformations and the study of the transitions between them. For a molecule like this compound, MD simulations could reveal how the flexible octyl chain and the imidazole and phenyl groups move and interact with each other and with a solvent environment. rdd.edu.iq

Studies on other flexible molecules have demonstrated the importance of a thorough conformational analysis to identify the low-energy conformers that are most likely to be populated at a given temperature. chemrxiv.orgrsc.org For bioactive molecules, it is often the case that a specific conformation is required for binding to a biological target. nih.govresearchgate.net

Table 3: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond | Description |

| Imidazole-Cα | Rotation around this bond determines the orientation of the imidazole ring relative to the main chain. |

| Cα-Carbonyl | Rotation around this bond influences the relative positions of the imidazole and phenyl groups. |

| C-C bonds in the octyl chain | Multiple rotatable bonds that lead to a large number of possible conformations for the alkyl chain. |

Chemical Reactivity and Synthetic Utility of 2 1h Imidazol 1 Yl 1 Phenyloctan 1 One

Transformations at the Alpha-Carbon of the Ketone Moiety

The carbon atom situated between the phenyl ketone and the imidazole (B134444) ring, known as the alpha-carbon, is a key site of reactivity. The protons attached to this carbon exhibit increased acidity due to the electron-withdrawing effect of the adjacent carbonyl group, facilitating the formation of reactive intermediates. libretexts.org

Like other carbonyl compounds, 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-one can exist in equilibrium with its enol tautomer, particularly under acidic conditions. quizlet.com The enol form features a hydroxyl group attached to a carbon-carbon double bond and is a key intermediate in reactions such as acid-catalyzed alpha-halogenation. jove.comlibretexts.org

Under basic conditions, the removal of a proton from the alpha-carbon results in the formation of a resonance-stabilized enolate ion. libretexts.orgmasterorganicchemistry.com The negative charge of the enolate is delocalized between the alpha-carbon and the oxygen atom of the carbonyl group, with the resonance structure placing the charge on the more electronegative oxygen atom being the most stable. libretexts.org This delocalization makes the alpha-hydrogens significantly more acidic (pKa ~19-21 for typical ketones) than hydrogens on a standard alkane (pKa ~50). libretexts.org

The generation of the enolate is crucial for many synthetic applications as it acts as a potent carbon nucleophile. masterorganicchemistry.com The choice of base and reaction conditions determines the concentration of the enolate at equilibrium. libretexts.orgquizlet.com

Table 1: Conditions for Enolate Formation from Ketones

| Base | Solvent | Conditions | Outcome |

|---|---|---|---|

| Sodium Hydroxide (B78521) (NaOH) / Sodium Ethoxide (NaOEt) | Ethanol/Water | Protic solvent | Reversible formation, low equilibrium concentration of enolate. libretexts.org |

The synthetic utility of the enolate intermediate is primarily in its reaction with various electrophiles, allowing for the formation of new carbon-carbon bonds at the alpha-position. masterorganicchemistry.com

The alpha-position of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, which are fundamental to its synthesis and derivatization.

Nucleophilic Substitution: The synthesis of the parent compound itself typically involves a nucleophilic substitution reaction. Imidazole, acting as a nucleophile, attacks an α-halo ketone precursor, such as 2-bromo-1-phenyloctan-1-one, displacing the bromide leaving group. semanticscholar.orgsemanticscholar.org This is a common method for creating the C-N bond between the imidazole ring and the alpha-carbon. researchgate.net

Once formed, the enolate of this compound can participate in further nucleophilic substitution reactions. As a strong nucleophile, it can react with alkyl halides in an SN2 reaction to introduce new alkyl groups at the alpha-carbon. libretexts.orgyoutube.com This alkylation must be performed by first completely forming the enolate with a strong, non-nucleophilic base like LDA before adding the alkyl halide electrophile to avoid side reactions. mnstate.edu

Electrophilic Substitution: Halogenation at the alpha-position is a common electrophilic substitution reaction for ketones. libretexts.org

Under basic conditions: The reaction proceeds via the enolate intermediate. The reaction is often difficult to stop at mono-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons, leading to polyhalogenation. quizlet.comlibretexts.org

Under acidic conditions: The reaction proceeds through the enol intermediate. The electron-rich double bond of the enol attacks the halogen (e.g., Br₂), leading to a monohalogenated product. quizlet.comlibretexts.org

Table 2: Examples of Substitution Reactions at the Alpha-Carbon of Ketones

| Reaction Type | Reagents | Intermediate | Product Type |

|---|---|---|---|

| Nucleophilic (Alkylation) | 1. LDA; 2. R-X (e.g., CH₃I) | Enolate | α-Alkylated Ketone |

| Electrophilic (Halogenation) | H₃O⁺, Br₂ | Enol | α-Monobromo Ketone |

Reactions Involving the Ketone Carbonyl Group

The carbonyl group is another major site of reactivity in this compound. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ox.ac.uk

A wide variety of nucleophiles can add to the electrophilic carbonyl carbon. youtube.com These reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to yield the final product. Examples include:

Formation of Cyanohydrins: Addition of hydrogen cyanide (HCN) to the ketone.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl, forming a tertiary alcohol after acidic workup.

Formation of Imines and Enamines: Reaction with primary or secondary amines, respectively, under acidic catalysis can lead to the formation of C=N bonds after an initial addition followed by dehydration. youtube.com

These reactions provide pathways to significantly alter the structure and properties of the molecule by transforming the ketone into other functional groups.

The oxidation state of the carbonyl carbon can be readily modified through reduction or oxidation reactions.

Reduction: The reduction of the ketone functionality to a secondary alcohol is a particularly important transformation for this class of compounds. Many potent antifungal agents are amino alcohol derivatives, and this reduction is a key step in their synthesis. researchgate.netnih.gov For example, series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized by reducing the corresponding ketone. researchgate.netnih.gov Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (e.g., H₂, Pd/C)

Enantioselective reduction can be achieved using chiral catalysts to produce specific stereoisomers, which can have significantly different biological activities. researchgate.net

Table 3: Reduction of Azolyl Ketones to Corresponding Alcohols

| Precursor Ketone | Reducing Agent/Catalyst | Product Alcohol | Reference |

|---|---|---|---|

| 2-(1H-imidazol-1-yl)-1-phenylethanone | RuCl(p-cymene)[(R,R)-Ts-DPEN] | (S)-2-(1H-imidazol-1-yl)-1-phenylethanol | researchgate.net |

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under specific conditions. The Baeyer-Villiger oxidation, for instance, uses a peroxy acid (like m-CPBA) to convert a ketone into an ester. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alpha-carbons.

Chemical Derivatization and Functionalization of the Imidazole Ring

The imidazole ring is an aromatic heterocycle that offers further opportunities for chemical modification. It contains two nitrogen atoms: one pyrrole-like (N-1), which is non-basic and bears a proton, and one pyridine-like (N-3), which is basic and has a lone pair of electrons available for reaction. nih.govresearchgate.net

The basic N-3 nitrogen can be protonated by acids to form imidazolium (B1220033) salts or react with electrophiles such as alkyl halides. nih.gov This reactivity is central to the biological mechanism of many azole antifungals, where the N-3 atom coordinates to the heme iron of the target enzyme, lanosterol (B1674476) 14α-demethylase. researchgate.net

While the imidazole ring can undergo electrophilic aromatic substitution, the conditions required are often harsh and may not be compatible with the rest of the molecule. However, structure-activity relationship studies on related compounds have shown that substitutions on the imidazole ring can significantly modulate biological activity. researchgate.net For instance, replacing the imidazole with a 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole has been shown to abolish the antifungal activity in certain series of compounds. nih.gov Functionalization can also be achieved through more complex, multi-step synthetic sequences to build substituted imidazole rings prior to their attachment to the ketone backbone. nih.govresearchgate.net

N-Alkylation and N-Acylation Reactions

The presence of the basic N-3 atom in the imidazole ring of this compound makes it a prime target for N-alkylation and N-acylation reactions. These reactions lead to the formation of imidazolium salts, which can significantly alter the compound's physical and chemical properties.

N-Alkylation involves the reaction of the imidazole with an alkyl halide or other alkylating agents. This reaction typically proceeds under basic conditions to deprotonate the N-H tautomer, if present, or directly on the available nitrogen of the substituted imidazole. For 1-substituted imidazoles, alkylation occurs at the N-3 position. The choice of solvent and base can influence the reaction's efficiency.

| Reagent | Conditions | Product | Yield |

| Methyl Iodide | DMF, rt | 1-Methyl-3-(2-oxo-2-phenyloctyl)-1H-imidazol-3-ium iodide | High |

| Benzyl Bromide | Acetonitrile (B52724), K2CO3, reflux | 1-Benzyl-3-(2-oxo-2-phenyloctyl)-1H-imidazol-3-ium bromide | Good |

N-Acylation introduces an acyl group to the N-3 nitrogen, forming a reactive N-acylimidazolium species. These intermediates are often not isolated but are used in situ as acyl transfer agents. The reaction is typically carried out using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

| Reagent | Conditions | Product | Application |

| Acetyl Chloride | Dichloromethane, Triethylamine, 0 °C to rt | 1-Acetyl-3-(2-oxo-2-phenyloctyl)-1H-imidazol-3-ium chloride | In situ acylating agent |

| Benzoyl Anhydride | THF, rt | 1-Benzoyl-3-(2-oxo-2-phenyloctyl)-1H-imidazol-3-ium benzoate | In situ benzoylating agent |

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. globalresearchonline.net The substitution pattern is influenced by the existing substituent at the N-1 position and the reaction conditions. Generally, electrophilic attack is favored at the C4 and C5 positions of the imidazole ring. globalresearchonline.net The presence of the electron-withdrawing keto group in the side chain may slightly deactivate the ring towards substitution.

Common electrophilic substitution reactions for imidazoles include nitration, halogenation, and sulfonation. uobabylon.edu.iq

| Reaction | Reagent | Conditions | Major Product(s) |

| Nitration | HNO3/H2SO4 | 0 °C | 2-(4-Nitro-1H-imidazol-1-yl)-1-phenyloctan-1-one and 2-(5-Nitro-1H-imidazol-1-yl)-1-phenyloctan-1-one |

| Bromination | Br2 in acetic acid | Room temperature | 2-(4,5-Dibromo-1H-imidazol-1-yl)-1-phenyloctan-1-one |

| Sulfonation | Fuming H2SO4 | Heat | 1-(2-Oxo-2-phenyloctyl)-1H-imidazole-4-sulfonic acid |

Utility as a Synthetic Building Block in Organic Synthesis

The structural features of this compound make it a valuable precursor and building block in organic synthesis for the creation of more elaborate molecular structures and novel chemical scaffolds.

Integration into Larger, More Complex Molecular Architectures

The ketone functionality and the imidazole ring provide two reactive handles for further chemical transformations, allowing for the integration of this molecule into larger and more complex architectures.

The carbonyl group can undergo a wide range of classical ketone reactions, including:

Reduction: to form the corresponding secondary alcohol, 2-(1H-imidazol-1-yl)-1-phenyloctan-1-ol, which can serve as a precursor for esterification or etherification reactions.

Wittig Reaction: to convert the carbonyl group into a carbon-carbon double bond, allowing for the extension of the carbon skeleton.

Aldol Condensation: with other carbonyl compounds to form β-hydroxy ketones, which are versatile synthetic intermediates.

The imidazole moiety can be further functionalized, as discussed in the previous section, or it can participate in cycloaddition reactions or be used to coordinate with metal centers in the synthesis of organometallic complexes.

Precursor in the Development of New Chemical Scaffolds

The core structure of this compound can be utilized as a starting point for the synthesis of novel heterocyclic scaffolds. For instance, the ketone and the imidazole ring can be involved in intramolecular cyclization reactions to form fused ring systems.

One potential synthetic route could involve the reduction of the ketone to an alcohol, followed by activation of the alcohol (e.g., conversion to a tosylate or halide) and subsequent intramolecular N-alkylation at the N-3 position of the imidazole ring to form a fused piperidinone or a related heterocyclic system.

Furthermore, the α-imidazolyl ketone unit is a known pharmacophore in medicinal chemistry, and derivatives of this compound could be synthesized to explore new biologically active molecules. The long octyl chain provides lipophilicity, which can be an important factor in drug design for modulating pharmacokinetic properties.

Non Clinical Research Perspectives and Future Directions

Exploration of Applications in Catalysis

The imidazole (B134444) moiety is a well-established functional group in the field of catalysis, known for its ability to act as a ligand, a Brønsted base, and a nucleophilic catalyst. acs.org The presence of this ring system in 2-(1H-imidazol-1-yl)-1-phenyloctan-1-one suggests its potential utility in various catalytic transformations, from creating stereochemically complex molecules to driving reactions under metal-free conditions.

Role as a Chiral Ligand in Asymmetric Synthesis

The development of chiral ligands is crucial for asymmetric synthesis, a field dedicated to creating single enantiomers of chiral molecules. Imidazole-containing structures are highly valued in this area. nih.gov Chiral imidazoline (B1206853) ligands, which are structural analogs, have been extensively used in metal-catalyzed asymmetric reactions due to their basicity and nucleophilicity. rsc.org The additional nitrogen atom in the imidazole ring, compared to more common oxazolines, provides a broader scope for fine-tuning the electronic and steric properties of the resulting metal-ligand complex. rsc.org

| Ligand Type | Reaction | Metal Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Chiral Imidazoline Sulfonamide | Asymmetric Reductive Coupling | Chromium | Directs the formation of Z-alkenes with excellent stereocontrol. | rsc.org |

| Axially Chiral Imidazole-Based P,N-Ligands (StackPhos derivatives) | Enantioselective Alkyne Addition to Nitrones | Copper | Achieved high enantioselectivity across a broad scope of alkynes and nitrones by tuning ligand substituents. | nih.gov |

| Chiral Bicyclic Imidazole Catalysts (Cy-DPI) | Dynamic Kinetic Resolution of 3-hydroxyphthalides | N/A (Organocatalyst) | Successfully applied in enantioselective O-acylation with good to excellent enantioselectivities. | asianpubs.org |

| Chiral Bis(oxazolinato) Rare-Earth Metal Catalysts with Imidazoline products | Asymmetric Addition/Hydroamidination | Rare-Earth Metals (e.g., Yttrium) | Produces enantioenriched 2-substituted imidazolines, which themselves are used as chiral ligands. | researchgate.net |

Application in Organocatalysis and Metal-Free Catalysis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis, complementing traditional metal-based catalysts. The imidazole ring is a privileged structure in this domain. Its ability to function as a Brønsted base or a nucleophile makes it an effective catalyst for a variety of reactions. acs.org Imidazole and its derivatives have been shown to possess cholinesterase-like properties, accelerating hydrolysis reactions in a concentration-dependent manner. organic-chemistry.org

The development of metal-free catalytic systems is a significant goal in green chemistry. Imidazole derivatives are being explored as metal-free electrocatalysts for reactions like the oxygen reduction reaction (ORR). nih.gov Furthermore, metal-free synthetic routes for producing highly substituted imidazoles have been developed using acid promoters or organocatalysts like 3-picolinic acid. dntb.gov.uaresearchgate.net These methods avoid the use of metal catalysts, offering advantages such as cost-effectiveness, reduced environmental impact, and easier purification of products. dntb.gov.ua The framework of this compound could be leveraged in organocatalytic systems, where the imidazole nitrogen acts as the catalytic center to activate substrates in reactions like Michael additions or acyl transfer reactions. mdpi.com

Development of Advanced Materials Based on Imidazole-Ketone Frameworks

The fusion of an aromatic imidazole ring and a conjugated ketone system provides a molecular framework with intriguing electronic and photophysical properties. This has led to research into the development of advanced materials where these imidazole-ketone structures serve as fundamental building blocks for applications in optics, electronics, and polymer science.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for technologies like optical switching and signal processing. acs.org Organic molecules with donor-π-acceptor architectures are promising candidates for NLO materials. The imidazole ring can act as an electron donor or acceptor, and when coupled with other parts of a molecule through a conjugated system (like the one potentially formed with the phenyl-ketone group), it can lead to significant intramolecular charge transfer and, consequently, high NLO activity. researchgate.net

Computational studies using Density Functional Theory (DFT) have become a key tool for predicting the NLO properties of new molecules. researchgate.netacs.org Research on imidazole derivatives, such as imidazole-2-carboxaldehyde, has validated their potential as NLO-active materials by calculating high values for properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net The general findings suggest that the electronic structure, charge distribution, and molecular geometry of imidazole-based compounds are critical in determining their NLO characteristics. researchgate.net By modifying the substituents on the phenyl ring or the imidazole ring of a this compound scaffold, it may be possible to fine-tune these properties to create novel and efficient NLO materials.

| Compound Class | Methodology | Key NLO Parameter Investigated | Conclusion | Reference |

|---|---|---|---|---|

| Imidazole-2-carboxaldehyde | DFT with B3LYP/6-311G basis set | Dipole moment (μ), polarizability (α), first-order hyperpolarizability (β) | High calculated values for μ, α, and β validate its strong potential as an NLO-active material. | researchgate.net |

| Benzimidazole Derivatives | DFT | Total polarizability (⟨α⟩), total first hyperpolarizability (βtot) | Nitro-substituted derivatives exhibited the highest ⟨α⟩ and βtot values, identifying them as eye-catching NLO materials. | acs.org |

| Imidazolium-based Ionic Liquids | DFT and Z-scan technique | Polarizability, first and second-order hyperpolarizability | The choice of anion and cation significantly changes the NLO properties. Imidazolium (B1220033) cations with a BF4 anion showed high nonlinearity. | novapublishers.comarxiv.org |

Potential in Polymer and Supramolecular Chemistry

The imidazole ring is a versatile building block for creating complex, higher-order structures like polymers and supramolecular assemblies. Its ability to participate in hydrogen bonding (acting as both a donor and an acceptor) and coordinate with metal ions makes it an ideal component for designing self-assembling systems. nih.gov

In polymer chemistry, imidazole functionalities are incorporated into polymer backbones to create materials with specific properties. For example, polymers containing imidazolium salts (ionenes) are a class of ionic polymers where the charged imidazole ring is part of the main chain. osti.gov These materials are tunable and have potential applications inspired by high-performance polymers. The imidazole-ketone structure could be incorporated into polymer chains either as a pendant group or within the main backbone, potentially imparting thermal stability, pH-responsiveness, or metal-coordinating properties to the final material.

In supramolecular chemistry, the focus is on non-covalent interactions. The imidazole moiety readily forms hydrogen bonds and π-π stacking interactions, which are the driving forces for the formation of well-ordered, multi-molecular architectures. nih.gov Researchers have constructed supramolecular frameworks using bis-imidazoles and organic acids, held together by a combination of hydrogen bonds and other non-covalent forces. researchgate.net The imidazole-ketone framework could be designed to self-assemble into specific architectures, such as liquid crystals or gels, with properties dictated by the arrangement of the molecules in the supramolecular structure.

Innovation in Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry—which aim to reduce waste, use less hazardous substances, and improve energy efficiency—are increasingly influencing the synthesis of chemical compounds. Research into the synthesis of imidazoles has seen a significant shift towards more sustainable methods. Traditional methods often required harsh conditions or the use of hazardous reagents. nih.gov

Modern approaches focus on one-pot, multi-component reactions, which combine several steps into a single procedure, saving time, solvents, and energy. asianpubs.org Many of these innovative syntheses can be performed under solvent-free conditions, further reducing environmental impact. asianpubs.orgresearchgate.net For instance, a one-pot synthesis of imidazole derivatives has been developed using a reusable magnetic iron oxide nanoparticle catalyst under solvent-free conditions at a mild temperature of 50°C. researchgate.net Other methods employ catalysts that are easily recovered and reused or avoid catalysts altogether. The synthesis of disubstituted imidazoles directly from ketones and aldehydes has been achieved using catalytic amounts of aqueous HBr with DMSO as the oxidant, representing a more step- and redox-economical approach. acs.orgnih.gov These green methodologies could be adapted for the synthesis and derivatization of this compound, making its production more sustainable and economically viable.

| Methodology | Key Features | Starting Materials | Advantages | Reference |

|---|---|---|---|---|

| Fe3O4 Nanoparticle Catalysis | Solvent-free, reusable magnetic catalyst, one-pot reaction | Isothiocyanate, alkyl bromides, N-methylimidazole, triphenylphosphine | Easy catalyst separation, high yields, short reaction times. | researchgate.net |

| 3-Picolinic Acid Organocatalysis | Metal-free, one-pot, three-component synthesis | Benzil, aldehyde, ammonium (B1175870) acetate (B1210297) | Cost-effective, easy purification, high yields, environmentally benign. | dntb.gov.ua |

| Catalyst-Free One-Pot Condensation | Solvent-free or uses benign solvents like ethanol, catalyst-free | Benzil, aldehyde, ammonium acetate | Simple procedure, cost-effective, non-chromatographic purification. | |

| HBr/DMSO-Mediated Oxidation-Condensation | One-pot, starts from simple ketones, redox-economical | Ketones, aldehydes, ammonium acetate | Avoids isolation of intermediates, uses ubiquitous starting materials. | acs.orgnih.gov |

Unexplored Reactivity Patterns and Mechanistic Discoveries

While the synthesis and potential applications of imidazole-containing compounds are subjects of ongoing research, the specific reactivity patterns of this compound remain a largely uncharted area of chemical exploration. The unique juxtaposition of a bulky α-imidazolyl group next to a carbonyl moiety, attached to a long alkyl chain, presents a landscape ripe for the discovery of novel chemical transformations and the elucidation of complex reaction mechanisms. This section will delve into the potential, yet unexplored, reactivity of this compound, highlighting areas where new mechanistic insights could be unearthed.

The inherent chemical functionalities of this compound—the ketone, the imidazole ring, and the C-N bond linking them—suggest several avenues for investigation. These include, but are not limited to, advanced cycloaddition reactions, novel photochemical transformations, and intricate redox chemistry.

Potential Areas for Reactivity and Mechanistic Exploration

| Reaction Class | Potential Reactants/Conditions | Hypothesized Product(s) | Key Mechanistic Questions |

| [3+2] Cycloaddition | Nitrile imines, azomethine ylides | Functionalized pyrazoline or pyrrolidine-fused imidazoles | Regioselectivity and stereoselectivity of the cycloaddition; influence of the N-1 substituent on the imidazole ring's directing effect. |

| Photochemical Rearrangements | UV irradiation (various wavelengths) | Isomeric imidazole structures, cyclized products | Role of conical intersections in the photorearrangement pathways; potential for internal cyclization-isomerization mechanisms. nih.gov |

| Asymmetric Reductions | Chiral reducing agents (e.g., chiral boranes, asymmetric transfer hydrogenation catalysts) | Enantiomerically enriched 2-(1H-Imidazol-1-yl)-1-phenyloctan-1-ol | Degree of stereocontrol exerted by the α-imidazolyl group; substrate-catalyst interaction models. |

| Oxidative C-N Bond Cleavage | Strong oxidizing agents (e.g., KMnO4, O3) | Benzoic acid, imidazole, and octanoic acid derivatives | Mechanism of cleavage; selectivity of oxidation at the C-N bond versus other positions. |

| Reactions with Organometallic Reagents | Grignard reagents, organolithium compounds | Tertiary alcohols via nucleophilic addition to the carbonyl group | Steric hindrance effects of the α-imidazolyl and octyl groups on the approach of the nucleophile. |

| Knoevenagel Condensation Variants | Active methylene (B1212753) compounds with base catalysis | α,β-Unsaturated ketone derivatives | Influence of the imidazole moiety on the acidity of the α-proton and the subsequent condensation stereochemistry. |

Cycloaddition Reactions: A Gateway to Novel Heterocycles

The imidazole ring, being an electron-rich heterocycle, can potentially participate in various cycloaddition reactions. While the parent imidazole is known to undergo certain cycloadditions, the reactivity of an N-substituted imidazole adjacent to a ketone is not well-documented. For instance, [3+2] cycloaddition reactions with dipoles like nitrile imines or azomethine ylides could lead to the formation of novel polycyclic heterocyclic systems. Mechanistic studies in this area would be crucial to understand the regioselectivity and stereoselectivity of such transformations, particularly how the bulky substituent at the N-1 position influences the approach of the dipole.

Photochemical Transformations: Unraveling Excited-State Pathways

The photochemistry of imidazole derivatives has revealed complex rearrangement pathways, often involving conical intersections that facilitate radiationless decay from the excited state. nih.gov The presence of the phenacyl group in this compound introduces a chromophore that could initiate novel photochemical reactions upon UV irradiation. Unexplored avenues include potential photo-Fries-type rearrangements, intramolecular cyclizations involving the octyl chain, or photoisomerizations of the imidazole ring itself. Mechanistic investigations, potentially employing computational methods, could map the potential energy surfaces of the excited states and identify the key intermediates and transition states governing these transformations. The study of photochemical reactions of imidazole derivatives has shown evidence for the formation of long-lived radical species as intermediates. nih.gov

Redox Chemistry: Probing the Influence of the Imidazole Moiety

The ketone functionality is a prime site for redox manipulations. While the reduction of α-imidazolyl ketones to their corresponding alcohols has been reported, detailed mechanistic studies on the influence of the imidazole ring on the stereochemical outcome of these reductions are lacking. The use of various chiral reducing agents could lead to the discovery of highly diastereoselective or even enantioselective transformations.

Conversely, oxidative reactions present another area of interest. The C-N bond between the imidazole and the octan-1-one backbone could be susceptible to oxidative cleavage under specific conditions. Understanding the mechanism of such a cleavage would be valuable for synthetic applications and for understanding the metabolic stability of such compounds. Furthermore, the imidazole ring itself can be a ligand for metal-catalyzed oxidation reactions, potentially leading to novel catalytic cycles where the substrate participates directly in the catalytic process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.